molecular formula C15H15NO4S B6379069 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% CAS No. 1261919-42-9

4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%

Cat. No. B6379069
CAS RN: 1261919-42-9
M. Wt: 305.4 g/mol
InChI Key: DHOSUFBBPKFEOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% (4-DMSFP) is a synthetic compound that has been used in scientific research for a variety of applications. It is a white crystalline powder that is soluble in water, methanol, and ethanol. 4-DMSFP is a derivative of phenol and has been used in various studies to investigate its biochemical and physiological effects.

Mechanism of Action

4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been shown to inhibit certain enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. It has also been shown to act as an inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been shown to inhibit the production of reactive oxygen species, which are involved in cellular signaling and apoptosis.
Biochemical and Physiological Effects
4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which can lead to oxidative stress and cell death. It has also been shown to inhibit the enzyme tyrosinase, which is involved in the synthesis of melanin. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism.

Advantages and Limitations for Lab Experiments

4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a high solubility in water, methanol, and ethanol. In addition, it is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively low solubility in organic solvents, making it difficult to use in some experiments. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is a relatively new compound, so there is limited information available regarding its biochemical and physiological effects.

Future Directions

There are several potential future directions for research on 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%. These include further investigation into the biochemical and physiological effects of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%, as well as its potential applications in drug development and drug metabolism. In addition, further research could be conducted into the mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%, as well as its potential as an inhibitor of reactive oxygen species. Finally, further research could be conducted into the development of new derivatives of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%, as well as its potential use in other applications, such as catalysis and drug delivery.

Synthesis Methods

4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% can be synthesized by reacting 2-formylphenol with N,N-dimethylsulfamoyl chloride in an aqueous medium. The reaction is catalyzed by a base such as sodium hydroxide and proceeds in a two-step process. The first step involves the formation of an intermediate compound, which is then reacted with N,N-dimethylsulfamoyl chloride to form the final product, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%.

Scientific Research Applications

4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been used in various scientific studies to investigate its biochemical and physiological effects. It has been used in studies of enzyme inhibition, drug metabolism, and as a substrate for the synthesis of other compounds. It has also been used in studies of the role of reactive oxygen species in cellular signaling and apoptosis. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been used to study the mechanisms of action of various drugs, including antibiotics and antineoplastic agents.

properties

IUPAC Name

2-(3-formyl-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-16(2)21(19,20)15-6-4-3-5-13(15)11-7-8-14(18)12(9-11)10-17/h3-10,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOSUFBBPKFEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol

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